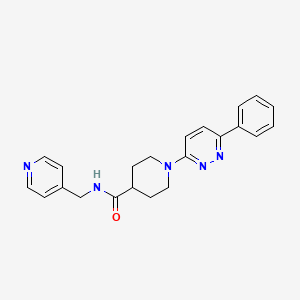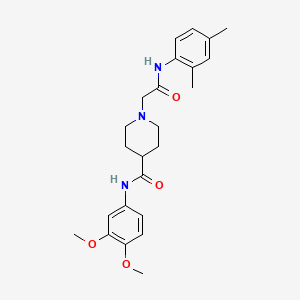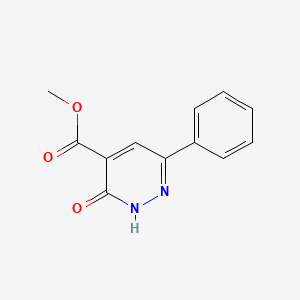
Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, and stability. For “this compound”, the available information indicates that it is a solid with a molecular weight of 221.18 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds structurally related to "Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrazolines, including those with a pyridin-4-yl methanone structure, have been prepared and tested for antimicrobial activity. These compounds have shown promising results against a range of microbial strains, with certain derivatives exhibiting high antimicrobial activity, particularly those containing a methoxy group (Kumar et al., 2012).
Crystal Structure and DFT Study
The crystal structure and electronic properties of related compounds have been studied extensively. For example, research on boric acid ester intermediates with benzene rings, which share some structural features with the compound , provides insights into their synthesis, crystal structure, and properties based on density functional theory (DFT) analyses. These studies highlight the compounds' molecular structures and physicochemical properties, contributing to a better understanding of their potential applications in various fields (Huang et al., 2021).
Catalytic Applications
Research has also been conducted on complexes involving pyridin-4-yl methanone derivatives, exploring their potential as catalysts in chemical reactions. For example, zinc complexes with multidentate nitrogen ligands, including those with a pyridin-4-yl methanone structure, have been synthesized and shown to be effective catalysts for aldol reactions. These studies provide valuable insights into the utility of such compounds in catalysis, potentially offering new avenues for synthetic chemistry applications (Darbre et al., 2002).
Antidepressant and Nootropic Agents
Compounds structurally related to "this compound" have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Studies have shown that certain derivatives exhibit significant activity in these areas, suggesting potential therapeutic applications (Thomas et al., 2016).
Mechanism of Action
Target of Action
The primary target of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is potassium channels, specifically Kv7 channels, also known as KCNQ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
this compound acts as an enhancer of these potassium channels . By enhancing the activity of these channels, it increases the outflow of potassium ions, which leads to hyperpolarization of the neuron. This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability.
Biochemical Pathways
It is known that kcnq channels are involved in various cellular processes, including the regulation of neuronal excitability, muscle contraction, and insulin secretion .
Result of Action
The enhancement of KCNQ channel activity by this compound can lead to a decrease in neuronal excitability. This could potentially be beneficial in the treatment of conditions characterized by excessive neuronal activity, such as epilepsy and certain neurodegenerative diseases .
properties
IUPAC Name |
pyridin-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)8-1-3-15-4-2-8/h1-4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKDOHPINKSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)


![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)


![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)
![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)


![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)